Comparative Inhibition of Human Atrial Transient Outward Potassium Current (Ito)
5-Hydroxypropafenone hydrochloride demonstrates potent inhibition of the transient outward potassium current (Ito) in isolated human atrial myocytes, with a reported IC50 of 1.5 µM . This value indicates a potency that exceeds that reported for the parent drug, propafenone, in adult rat ventricular myocytes or in human atrial myocytes from patients of all ages, where the metabolite was noted to have potencies exceeding those of propafenone [1]. This establishes 5-hydroxypropafenone as the more potent Ito inhibitor relative to its parent compound in this specific human cardiac tissue context.
| Evidence Dimension | Inhibition of transient outward potassium current (Ito) |
|---|---|
| Target Compound Data | IC50 = 1.5 µM |
| Comparator Or Baseline | Propafenone (parent drug); potency lower than 5-hydroxypropafenone in comparable human atrial myocyte assays |
| Quantified Difference | Potency of 5-hydroxypropafenone exceeds that of propafenone |
| Conditions | Isolated human atrial myocytes; patch-clamp electrophysiology |
Why This Matters
For researchers studying atrial electrophysiology or screening for Ito-selective agents, the higher potency of 5-hydroxypropafenone relative to propafenone makes it the preferred tool compound for probing this specific ion channel in human tissue.
- [1] Transient outward current inhibition by propafenone and 5-hydroxypropafenone in cultured neonatal rat ventricular myocytes. Journal of Cardiovascular Pharmacology. (Study cited in MedChemExpress product description). View Source
